Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H22N2O3 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and oxolane-3-amine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N-diisopropylethylamine are employed to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale, batch reactors or continuous flow reactors are used.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control, solvent recycling, and catalyst recovery.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxolane ring can be substituted with various nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Amine derivatives with reduced oxolane ring.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Biological Probes: Used as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: Explored for its potential use in the synthesis of agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The oxolane ring provides additional binding sites, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the oxolane ring, resulting in different chemical properties and reactivity.
Tert-butyl 3-oxoazetidine-1-carboxylate: Contains an oxo group instead of the oxolane ring, leading to different biological activity and applications.
Tert-butyl 3-(isopropylamino)azetidine-1-carboxylate: Substituted with an isopropyl group, affecting its steric and electronic properties.
Uniqueness: Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate is unique due to the presence of both the azetidine and oxolane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(oxolan-3-ylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-10(7-14)13-9-4-5-16-8-9/h9-10,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXMWUVMJOWEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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